Selectivity for Prostate Cancer vs. Normal Fibroblasts
Compound 8a demonstrates a uniquely high selectivity index (SI) for prostate carcinoma PC3 cells relative to non-tumor human dermis fibroblasts (NHDF), far surpassing its direct C6-substituted analog 8b. 8a achieved an SI of 108.5, while 8b, despite similar PC3 potency, had a significantly lower SI of 19.5 due to its higher unspecific toxicity [1].
| Evidence Dimension | Selectivity Index (IC50 NHDF / IC50 PC3) |
|---|---|
| Target Compound Data | IC50 PC3 = 4.40 µM; NHDF = 476.69 µM; SI = 108.5 |
| Comparator Or Baseline | Compound 8b (6-chloro analog): IC50 PC3 = 3.77 µM; NHDF = 73.61 µM; SI = 19.5 |
| Quantified Difference | 8a exhibits a 5.6-fold higher selectivity for cancer cells over normal cells compared to 8b. |
| Conditions | In vitro MTT assay; human cancer cell line PC3 and non-tumor cell line NHDF; 48h incubation. |
Why This Matters
A high SI is essential for distinguishing a true therapeutic window from general cytotoxicity, directly informing the selection of 8a over 8b for lead optimization in prostate cancer models.
- [1] Kouznetsov, V.V., Robles-Castellanos, M.L., Sojo, F. et al. Diverse C-6 substituted 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines: synthesis, in vitro anticancer evaluation and in silico studies. Med Chem Res 26, 551–561 (2017). View Source
